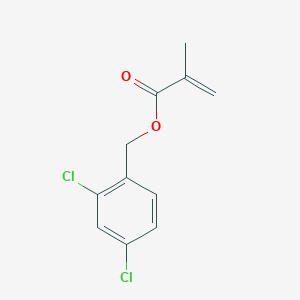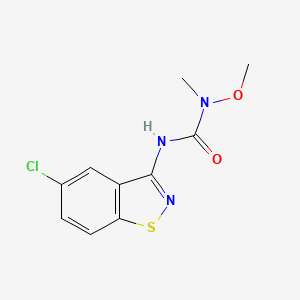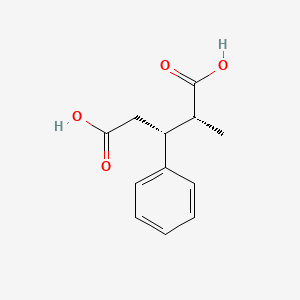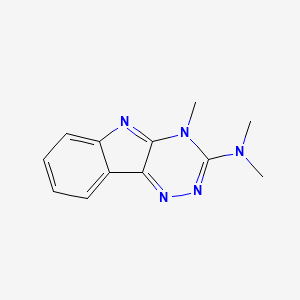![molecular formula C16H14O B14327962 Phenyl[4-(prop-1-en-2-yl)phenyl]methanone CAS No. 103384-71-0](/img/structure/B14327962.png)
Phenyl[4-(prop-1-en-2-yl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl[4-(prop-1-en-2-yl)phenyl]methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group attached to a methanone moiety, with a prop-1-en-2-yl substituent on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl[4-(prop-1-en-2-yl)phenyl]methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the use of zeolite-catalyzed isomerization of phenyl propylene oxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl[4-(prop-1-en-2-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl[4-(prop-1-en-2-yl)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It serves as an intermediate in the production of various fine chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenyl[4-(prop-1-en-2-yl)phenyl]methanone involves its interaction with specific molecular targets. When appended to a ligand or pharmacophore through its functional groups, the compound can undergo UV light-induced covalent modification of biological targets. This allows for downstream applications via the alkyne tag, making it a valuable tool in chemical biology experiments .
Vergleich Mit ähnlichen Verbindungen
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Used for chemical probe synthesis with a light-activated benzophenone, alkyne tag, and amine synthetic handle.
Eigenschaften
CAS-Nummer |
103384-71-0 |
|---|---|
Molekularformel |
C16H14O |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
phenyl-(4-prop-1-en-2-ylphenyl)methanone |
InChI |
InChI=1S/C16H14O/c1-12(2)13-8-10-15(11-9-13)16(17)14-6-4-3-5-7-14/h3-11H,1H2,2H3 |
InChI-Schlüssel |
FDTPTOYHJHZGCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


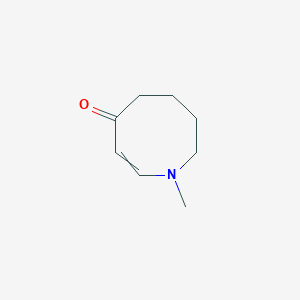
![3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide](/img/structure/B14327890.png)
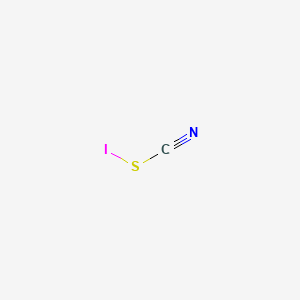
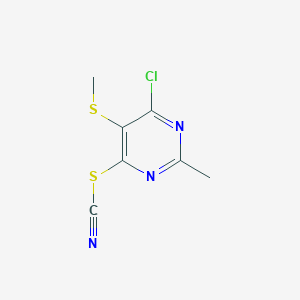
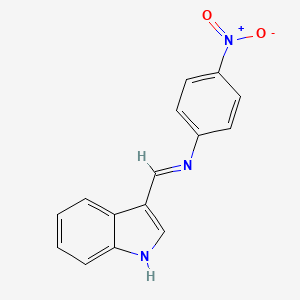
![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)

![2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene](/img/structure/B14327937.png)
